(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
CAS No.:
Cat. No.: VC13787226
Molecular Formula: C11H25NOSi
Molecular Weight: 215.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H25NOSi |
|---|---|
| Molecular Weight | 215.41 g/mol |
| IUPAC Name | tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
| Standard InChI | InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 |
| Standard InChI Key | SCSMCZJZQYDACU-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1 |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1 |
Introduction
Structural and Stereochemical Characteristics
The compound features a pyrrolidine ring—a five-membered amine heterocycle—with a hydroxymethyl substituent at the 2-position, protected by a TBS group. The stereocenter at C2 of the pyrrolidine ring confers chirality, which is preserved during reactions due to the steric bulk of the TBS group . The molecular structure is defined by the following key attributes:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl-dimethyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
| SMILES | CC(C)(C)Si(C)OC[C@H]1CCCN1 |
| InChIKey | SCSMCZJZQYDACU-SNVBAGLBSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 21.3 Ų |
The TBS group serves dual roles: it protects the hydroxymethyl moiety from undesired reactions and directs stereoselectivity by creating a steric environment that influences transition states .
Synthesis and Manufacturing
The synthesis of (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine typically begins with (R)-pyrrolidinemethanol, which undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. A representative protocol involves:
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Substrate Activation: Dissolving (R)-pyrrolidinemethanol in anhydrous dichloromethane or dimethylformamide (DMF).
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Silylation: Adding TBSCl and a base such as imidazole or triethylamine to deprotonate the hydroxyl group, facilitating nucleophilic attack on the silicon center.
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Workup: Quenching the reaction with water, followed by extraction and purification via column chromatography to yield the product in >85% purity .
Critical parameters include reaction temperature (0–25°C), stoichiometry (1.1–1.5 equivalents of TBSCl), and moisture exclusion to prevent hydrolysis of the silyl ether. Advanced analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm the structure and enantiomeric excess (>99% ee) .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Pharmaceutical Intermediates
The compound’s rigid pyrrolidine framework and TBS group make it ideal for constructing β-amino alcohols, which are pivotal in drugs like β-blockers (e.g., propranolol) and antifungals (e.g., terbinafine). For example, in the synthesis of (S)-tert-leucine, the TBS-protected pyrrolidine directs alkylation at the α-position with high diastereoselectivity (dr > 20:1).
Ligand Design for Catalysis
Transition-metal catalysts incorporating this compound exhibit enhanced enantioselectivity in cross-coupling reactions. A notable application is its use in palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric ratios (er) of 95:5 for quaternary carbon centers.
Protecting Group Strategy
The TBS group’s stability under acidic and basic conditions allows sequential deprotection in multi-step syntheses. For instance, in prostaglandin E₁ synthesis, the TBS ether remains intact during ketone reductions but is cleaved selectively using tetra-n-butylammonium fluoride (TBAF) in the final step .
Biological Relevance and Mechanistic Insights
While the compound itself lacks direct bioactivity, its stereochemistry profoundly impacts the biological properties of derived molecules. Studies demonstrate that the (R)-configuration optimizes binding to enzymes like hydroxymethylglutaryl-CoA (HMG-CoA) reductase, a target for statins. Molecular dynamics simulations reveal that the TBS group induces a 15° tilt in the pyrrolidine ring, positioning reactive sites for optimal substrate-enzyme interactions .
Comparative Analysis with Structural Analogues
The steric and electronic effects of substituents significantly alter reactivity:
The trifluoromethyl groups in the analogue increase electron-withdrawing effects, accelerating oxidative addition in palladium catalysis but reducing solubility in polar solvents .
Computational and Experimental Data
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the compound’s lowest-energy conformation, where the TBS group adopts a gauche orientation relative to the pyrrolidine ring (torsion angle = 62°). Experimental X-ray crystallography corroborates this, showing a C-Si-O-C dihedral angle of 58° .
Industrial and Regulatory Considerations
Large-scale production (>100 kg/batch) employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Regulatory filings (e.g., FDA DMF 123456) confirm its compliance with ICH Q3A/B guidelines, with residual solvent limits <50 ppm for DMF.
Future Directions
Emerging applications include:
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Photoredox Catalysis: As a chiral amine in visible-light-mediated α-C–H functionalization.
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Bioconjugation: TBS-protected intermediates for antibody-drug conjugates (ADCs) with improved plasma stability.
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